2-Amino-4-hydrazino-6-methylpyrimidine
Overview
Description
2-Amino-4-hydrazino-6-methylpyrimidine is an organic compound with the molecular formula C5H9N5 and a molecular weight of 139.16 g/mol . It is an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals . This compound is known for its reactivity due to the presence of both amino and hydrazino functional groups, making it a versatile building block in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-hydrazino-6-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of chloropyrimidine with hydrazine hydrate. The reaction is typically carried out at 100°C for 30 minutes, yielding the desired product with a high yield of 90% . The reaction conditions are as follows:
Reagents: Chloropyrimidine, hydrazine hydrate
Conditions: 100°C, 30 minutes
Yield: 90%
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves similar reaction conditions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydrazino-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The amino and hydrazino groups can participate in substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, hydrazine derivatives, and various oxides .
Scientific Research Applications
2-Amino-4-hydrazino-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of nucleic acid analogs and gene engineering.
Industry: The compound is employed in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydrazino-6-methylpyrimidine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications . It is known to modulate the activity of enzymes involved in nucleic acid synthesis and repair, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group instead of a hydrazino group, making it less reactive in certain chemical reactions.
2-Amino-6-methyl-4-pyrimidinol:
Uniqueness
2-Amino-4-hydrazino-6-methylpyrimidine is unique due to its dual functional groups (amino and hydrazino), which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
4-hydrazinyl-6-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-3-2-4(10-7)9-5(6)8-3/h2H,7H2,1H3,(H3,6,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYPVCMVSYPXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326385 | |
Record name | 2-Amino-4-hydrazino-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28840-64-4 | |
Record name | 28840-64-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-hydrazino-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-amino-4-hydrazino-6-methylpyrimidine and its derivatives relevant to metal complexation?
A1: this compound acts as a precursor to Schiff-base hydrazones. [] This compound contains a pyrimidine ring with three nitrogen atoms capable of coordinating with metal ions. Reacting this compound with aldehydes or ketones, such as 2-hydroxyacetophenone, 2-methoxybenzaldehyde, and diacetyl, forms Schiff-base hydrazones. These derivatives possess an ONN donor set, making them tridentate ligands capable of forming stable complexes with various metal ions. [] The study by El-Sherif et al. utilized elemental analysis, UV-Vis, IR, 1H-NMR, and mass spectrometry to confirm the structures of these ligands. []
Q2: How stable are the metal complexes formed with the Schiff-base hydrazones derived from this compound?
A2: El-Sherif et al. investigated the stability of metal complexes formed with the Schiff-base hydrazones (2-OHAHP, 2-OMeBHP, and DHP) derived from this compound. [] They determined the stability constants (a measure of the equilibrium constant for the formation of the complex) of various metal chelates, including Mn2+, Fe3+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, UO22+, and Th4+. The study employed potentiometric titrations in two different solvent systems (75% dioxane-water and ethanol-water) at different temperatures to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of complex formation. [] This data provides insights into the stability and nature (e.g., entropy or enthalpy driven) of the metal-ligand interactions.
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